

Spectroscopic and Synthetic Profile of 5-Bromobenzo[c]selenadiazole: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromobenzo[c]
[1,2,5]selenadiazole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromobenzo[c]selenadiazole is a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a benzo[c]selenadiazole core with a bromine substituent, imparts specific electronic and steric properties that can be exploited in the design of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for 5-Bromobenzo[c]selenadiazole, along with a plausible synthetic route and the associated experimental protocols.

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for 5-Bromobenzo[c]selenadiazole, the following tables summarize the predicted spectroscopic characteristics. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ^1H and ^{13}C NMR Spectral Data

Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
¹ H NMR			
H-4	~8.0	d	J \approx 8.5
H-6	~7.8	dd	J \approx 8.5, 2.0
H-7	~8.2	d	J \approx 2.0
¹³ C NMR			
C-4	~130		
C-5	~120		
C-6	~135		
C-7	~125		
C-3a	~150		
C-7a	~152		

Disclaimer: These are predicted values and may differ from experimental results.

Table 2: Predicted Key IR, UV-Vis, and Mass Spectrometry Data

Spectroscopic Technique	Parameter	Predicted Value
Infrared (IR) Spectroscopy	Key Vibrational Frequencies (cm ⁻¹)	~3100-3000 (Ar C-H stretch), ~1600-1450 (Ar C=C stretch), ~850-800 (C-H out-of-plane bend), ~700-600 (C-Br stretch)
UV-Visible (UV-Vis) Spectroscopy	λ_{max} (nm)	~330-350 nm
Mass Spectrometry (MS)	[M] ⁺ (m/z)	261/263 (approx. 1:1 ratio due to ⁷⁹ Br/ ⁸¹ Br isotopes)
Key Fragments (m/z)	[M-N ₂ Se] ⁺ , [M-Br] ⁺	

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocols

The following section details a plausible experimental approach for the synthesis and spectroscopic characterization of 5-Bromobenzo[c]selenadiazole.

Synthesis of 5-Bromobenzo[c]selenadiazole

A probable synthetic route to 5-Bromobenzo[c]selenadiazole involves the reaction of 4-bromo-1,2-phenylenediamine with selenium dioxide.

Materials:

- 4-bromo-1,2-phenylenediamine
- Selenium dioxide (SeO_2)
- Ethanol
- Water
- Sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine in ethanol.
- To this solution, add a solution of selenium dioxide in water dropwise with stirring.
- The reaction mixture is then heated to reflux for a specified period, typically monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

- After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is partitioned between water and a suitable organic solvent, such as ethyl acetate.
- The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
- The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 5-Bromobenzo[c]selenadiazole.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are to be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6) as the solvent and tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

- The IR spectrum is to be recorded on an FT-IR spectrometer, typically as a KBr pellet or a thin film.

UV-Visible (UV-Vis) Spectroscopy:

- The UV-Vis absorption spectrum is to be recorded in a suitable solvent (e.g., ethanol or acetonitrile) using a UV-Vis spectrophotometer.

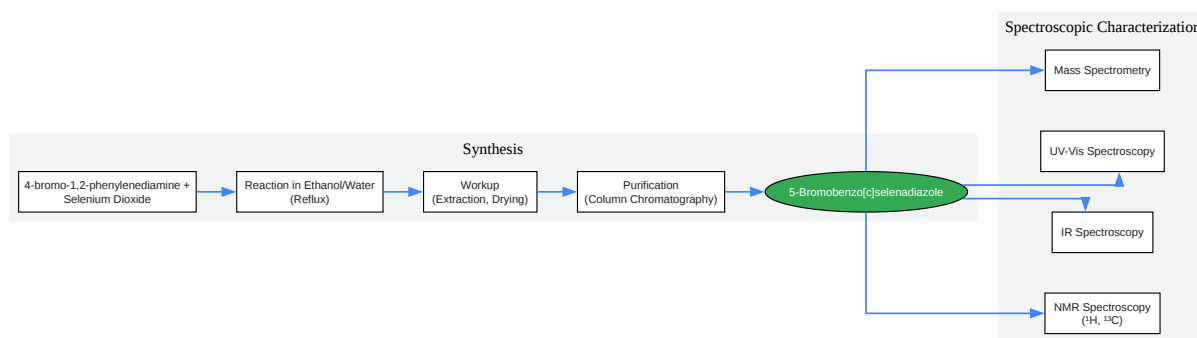
Mass Spectrometry (MS):

- Mass spectral data can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 5-Bromobenzo[c]selenadiazole.

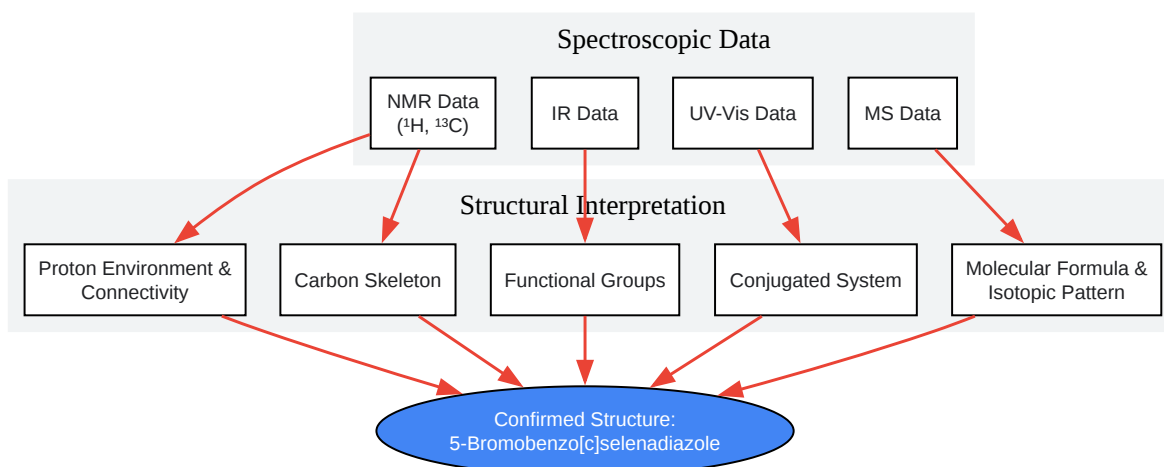


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Caption: Synthesis and Characterization Workflow.

Spectroscopic Data Analysis Relationship

This diagram shows the logical relationship in analyzing the spectroscopic data to confirm the structure of 5-Bromobenzo[c]selenadiazole.



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Caption: Spectroscopic Data Analysis Logic.

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